Cas no 2229450-88-6 (3-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one)

3-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 2229450-88-6
- EN300-1825107
- 3-amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one
- 3-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one
-
- インチ: 1S/C13H17NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,14H2
- InChIKey: QULSFSOJYQTEBB-UHFFFAOYSA-N
- SMILES: O=C(CCN)C1C2C=CC=CC=2CCC1
計算された属性
- 精确分子量: 203.131014166g/mol
- 同位素质量: 203.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 227
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 43.1Ų
3-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1825107-1.0g |
3-amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one |
2229450-88-6 | 1g |
$1129.0 | 2023-06-01 | ||
Enamine | EN300-1825107-0.05g |
3-amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one |
2229450-88-6 | 0.05g |
$948.0 | 2023-06-01 | ||
Enamine | EN300-1825107-0.1g |
3-amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one |
2229450-88-6 | 0.1g |
$993.0 | 2023-06-01 | ||
Enamine | EN300-1825107-10.0g |
3-amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one |
2229450-88-6 | 10g |
$4852.0 | 2023-06-01 | ||
Enamine | EN300-1825107-2.5g |
3-amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one |
2229450-88-6 | 2.5g |
$2211.0 | 2023-06-01 | ||
Enamine | EN300-1825107-0.5g |
3-amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one |
2229450-88-6 | 0.5g |
$1084.0 | 2023-06-01 | ||
Enamine | EN300-1825107-5.0g |
3-amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one |
2229450-88-6 | 5g |
$3273.0 | 2023-06-01 | ||
Enamine | EN300-1825107-0.25g |
3-amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one |
2229450-88-6 | 0.25g |
$1038.0 | 2023-06-01 |
3-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one 関連文献
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
3-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-oneに関する追加情報
3-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one (CAS No. 2229450-88-6): A Comprehensive Overview
3-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one (CAS No. 2229450-88-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its properties and applications.
The chemical structure of 3-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one consists of a tetrahydro-naphthalene ring linked to an amino-substituted propanone moiety. This combination endows the compound with a range of interesting properties, including solubility in organic solvents and potential interactions with biological targets. The presence of the amino group and the tetrahydro-naphthalene ring provides a platform for further functionalization and derivatization, making it a valuable starting material in synthetic chemistry.
Recent research has focused on the pharmacological properties of 3-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one. Studies have shown that this compound exhibits significant activity in various biological assays. For instance, it has been reported to possess anti-inflammatory and analgesic properties, which are attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception. These findings have sparked interest in its potential as a lead compound for the development of new therapeutic agents.
In addition to its pharmacological activities, 3-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one has been investigated for its role in neurodegenerative diseases. Research has indicated that this compound can cross the blood-brain barrier and interact with specific receptors in the central nervous system. This property makes it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a crucial role.
The synthetic accessibility of 3-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the condensation of 3-amino-propanal with 1-tetrahydronaphthylamine followed by oxidation to form the desired ketone. This synthetic strategy not only ensures high yields but also allows for easy modification of the molecule to create analogs with enhanced biological activities.
The safety profile of 3-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. These findings support its potential for further development as a safe and effective therapeutic agent.
In conclusion, 3-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one (CAS No. 2229450-88-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, pharmacological activities, and synthetic accessibility make it an attractive target for further investigation and development. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
2229450-88-6 (3-Amino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-one) Related Products
- 925147-29-1(1-(1-ethylpyrazol-4-yl)ethanone)
- 2214243-55-5(rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate)
- 1007635-35-9(3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol)
- 2385664-49-1(Benzenemethanol, 2-fluoro-3-methoxy-5-(trifluoromethyl)-)
- 896046-15-4(3-(4-ethylphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine)
- 1468678-17-2(2-ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride)
- 3537-09-5(6-Nitro-3H-imidazo[4,5-b]pyridine)
- 1806743-71-4(Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate)
- 1251388-28-9([1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine)
- 1203189-40-5(2-(3-methylphenyl)-N-{1-(thiophen-2-yl)cyclopropylmethyl}acetamide)




